

# Divinylacetylene (CAS 821-08-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Divinylacetylene

Cat. No.: B1617328

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## Introduction

**Divinylacetylene**, with the CAS number 821-08-9 and IUPAC name hexa-1,5-dien-3-yne, is a highly unsaturated and reactive organic compound. Its unique structure, consisting of two vinyl groups flanking a central acetylene core ( $\text{CH}_2=\text{CH}-\text{C}\equiv\text{C}-\text{CH}=\text{CH}_2$ ), makes it a valuable intermediate in organic synthesis. This technical guide provides a detailed characterization of **divinylacetylene**, including its physicochemical properties, spectroscopic data, synthesis protocols, and reactivity, to support its application in research and development.

## Physicochemical Properties

**Divinylacetylene** is a colorless liquid known for its high reactivity. A summary of its key physicochemical properties is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	821-08-9	[NIST, PubChem]
Molecular Formula	C <sub>6</sub> H <sub>6</sub>	[NIST, PubChem]
Molecular Weight	78.11 g/mol	[NIST, PubChem]
Melting Point	-88 °C	[LookChem]
Boiling Point	85 - 86.55 °C	[ChemNet, LookChem]
Density	0.772 - 0.785 g/cm <sup>3</sup>	[ChemNet, LookChem]
Refractive Index	1.5035 - 1.504	[LookChem, Stenutz]
Vapor Pressure	79 mmHg at 25°C	[LookChem]
InChI Key	AUBDSFLQOBEOPX- UHFFFAOYSA-N	[NIST, PubChem]

## Spectroscopic Characterization

The elucidation of **divinylacetylene**'s structure is confirmed through various spectroscopic techniques.

### Mass Spectrometry

The electron ionization mass spectrum of **divinylacetylene** is available through the NIST WebBook. The spectrum is characterized by a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight.

- Molecular Ion (M<sup>+</sup>): m/z = 78
- Major Fragments: Analysis of the fragmentation pattern provides insight into the molecule's structure, with common losses corresponding to vinyl and acetylene fragments.

### Infrared (IR) Spectroscopy

The infrared spectrum of **divinylacetylene** reveals characteristic absorption bands for its functional groups. The data is available on the NIST WebBook.

- C-H stretch (vinyl):  $\sim 3085\text{ cm}^{-1}$
- $\text{C}\equiv\text{C}$  stretch (alkyne):  $\sim 2200\text{ cm}^{-1}$  (This can be weak or absent in symmetrical or near-symmetrical alkynes)
- C=C stretch (vinyl):  $\sim 1625\text{ cm}^{-1}$
- C-H bend (vinyl):  $\sim 965\text{ cm}^{-1}$  and  $\sim 910\text{ cm}^{-1}$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **divinylacetylene** is not widely available in common databases. However, based on the structure, the following characteristic chemical shifts can be predicted:

- $^1\text{H}$  NMR: The vinyl protons would be expected to appear in the range of 5.0-6.5 ppm. The protons on the terminal carbons ( $=\text{CH}_2$ ) would likely be around 5.2-5.5 ppm, while the proton on the inner carbon ( $-\text{CH}=\text{}$ ) would be further downfield, around 5.8-6.2 ppm, showing complex splitting patterns due to cis, trans, and geminal coupling.
- $^{13}\text{C}$  NMR: The acetylenic carbons are expected in the range of 80-90 ppm. The vinyl carbons would appear between 115-140 ppm, with the terminal ( $=\text{CH}_2$ ) carbons being at the lower end of this range and the inner ( $=\text{CH}-$ ) carbons at the higher end.

## Experimental Protocols

### Synthesis of Divinylacetylene via the Nieuwland Process

**Divinylacetylene** is synthesized through the dimerization and trimerization of acetylene, a reaction pioneered by Julius A. Nieuwland.<sup>[1]</sup> The process utilizes a catalyst composed of cuprous chloride and a solubilizing agent like ammonium or potassium chloride in an aqueous solution.<sup>[1]</sup>

Catalyst Preparation:

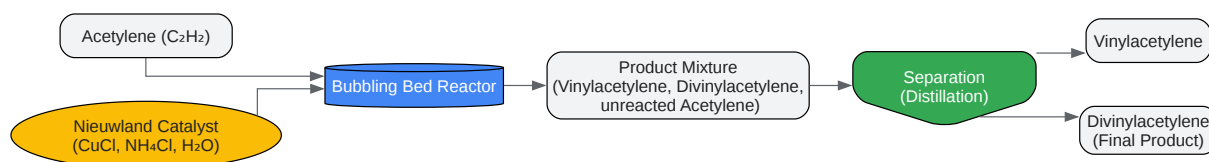
- Dissolve ammonium chloride ( $\text{NH}_4\text{Cl}$ ) and cuprous chloride ( $\text{CuCl}$ ) in deionized water. A typical preparation involves dissolving 5.35 g (0.1 mol) of  $\text{NH}_4\text{Cl}$  and 9.9 g (0.1 mol) of  $\text{CuCl}$  in 10 mL of deionized water.<sup>[2]</sup>

- The mixture is heated to approximately 80°C with stirring until a homogeneous reddish-brown solution is obtained.[2]
- A small amount of concentrated hydrochloric acid is often added to maintain an acidic environment and prevent the precipitation of copper(I) acetylide.

#### Reaction Procedure:

- The catalyst solution is placed in a suitable reactor, such as a bubbling bed reactor.
  - The reactor is purged with an inert gas (e.g., nitrogen) to eliminate air.
  - Acetylene gas is continuously bubbled through the catalyst solution at room temperature.
  - The reaction produces a mixture of vinylacetylene and **divinylacetylene**. The product stream, along with unreacted acetylene, exits the reactor.
  - The products are then separated from the unreacted acetylene, which can be recycled.
- Divinylacetylene** is separated from vinylacetylene by distillation.

Caution: This reaction is hazardous due to the potential formation of explosive copper acetylide and the inherent instability of **divinylacetylene**.<sup>[1]</sup>



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Caption: Synthesis workflow for **Divinylacetylene**.

## Reactivity and Chemical Pathways

**Divinylacetylene**'s high degree of unsaturation makes it a versatile yet highly reactive molecule.

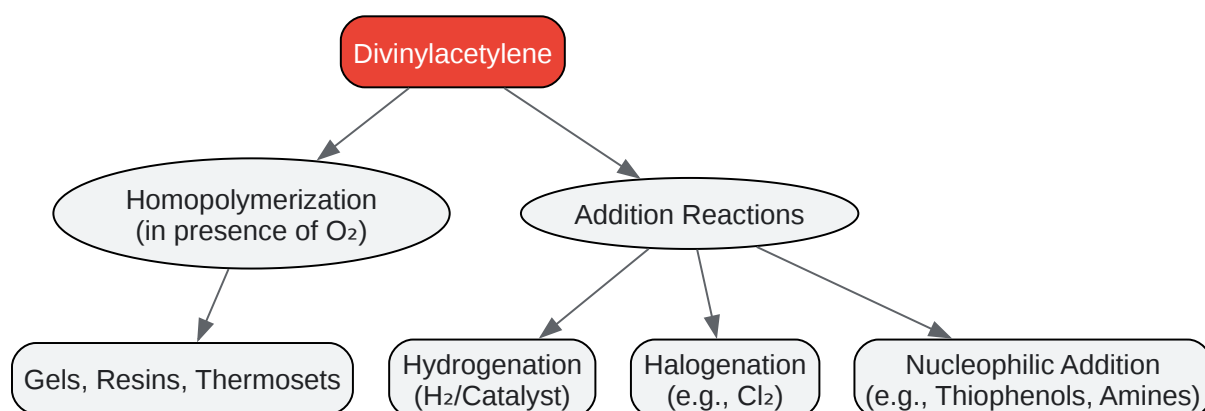
## Polymerization

In the presence of trace oxygen, **divinylacetylene** readily undergoes homopolymerization, even at ambient temperatures. This process proceeds through a series of stages, starting with soft gels and progressing to elastomeric resins and finally to hard, brittle thermosets.

## Addition Reactions

The double and triple bonds in **divinylacetylene** are susceptible to various addition reactions:

- Hydrogenation: Catalytic hydrogenation, for instance with nickel or palladium catalysts, can reduce the triple and double bonds.
- Halogenation: It reacts with halogens like chlorine.
- Hydrohalogenation: The addition of hydrogen halides (e.g., HCl) can occur.
- Nucleophilic Addition: Thiophenols and amines can add across the unsaturated bonds.



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Caption: Key reaction pathways of **Divinylacetylene**.

## Safety and Handling

**Divinylacetylene** is a hazardous substance and must be handled with extreme caution.

- **Flammability:** It is classified as a flammable agent (3rd degree).
- **Reactivity:** It is a highly reactive agent (4th degree).
- **Peroxide Formation:** **Divinylacetylene** is a peroxide-forming chemical, which can lead to explosive peroxides upon storage and exposure to air.[3]
- **Explosion Hazard:** It can decompose or polymerize explosively, and its handling, especially distillation, requires stringent safety measures.[1]

Appropriate personal protective equipment, a well-ventilated work area (fume hood), and adherence to all institutional safety protocols are mandatory when working with this compound.

## Conclusion

**Divinylacetylene** is a molecule with significant potential in synthetic chemistry due to its rich and versatile reactivity. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its safe and effective use. The lack of readily available experimental NMR data highlights an area for further investigation to fully characterize this compound.

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## References

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